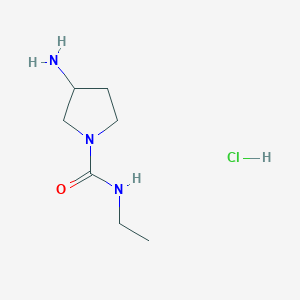

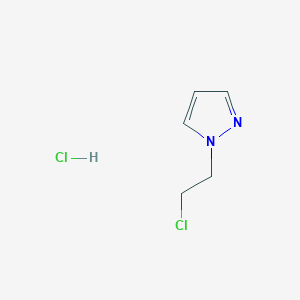

![molecular formula C15H18ClNO B1377388 (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 123982-91-2](/img/structure/B1377388.png)

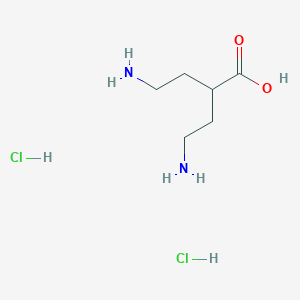

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride, also known as (R)-1-(2-benzyloxy)phenyl-ethanamine hydrochloride, is a synthetic compound primarily used in laboratory experiments. It is a chiral amine, meaning it has two forms that are mirror images of each other and the two forms, or enantiomers, can have different effects. The compound is used to study the effects of different enantiomers on the body, and it is also used to study the effects of chiral drugs.

科学的研究の応用

Synthesis and Structural Properties

- The reaction of chloral with substituted anilines, leading to the formation of various compounds, demonstrates the importance of understanding the interactions between different chemical entities. Such reactions highlight the potential of using "(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride" in synthesizing novel compounds with specific structural properties for further application in material science and medicinal chemistry (Issac & Tierney, 1996).

Benzoxaboroles and Their Applications

- Benzoxaboroles, derivatives of phenylboronic acids, exhibit a range of biological activities and find applications in clinical trials, acting as building blocks in organic synthesis. This highlights the potential relevance of "(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride" in the synthesis or modification of benzoxaboroles for various scientific and medicinal applications (Adamczyk-Woźniak et al., 2009).

Analysis of Carcinogenic Compounds

- Understanding the bioactivation and detoxification of carcinogenic compounds is crucial for assessing their biological effects and exposure risks. The analytical methods developed for heterocyclic aromatic amines (HAAs) highlight the importance of detecting and analyzing compounds with similar structures or reactivities, including "(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride," to understand their potential health impacts (Teunissen et al., 2010).

Catalytic Kinetic Resolution

- The catalytic non-enzymatic kinetic resolution of racemic substrates, including those involving aromatic amines, demonstrates the utility of "(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride" in asymmetric synthesis and the production of enantiopure compounds. This process is essential for the development of pharmaceuticals and other chiral materials (Pellissier, 2011).

Mechanisms of β-O-4 Bond Cleavage

- The study of the acidolysis mechanism of lignin model compounds sheds light on the degradation of complex organic polymers, suggesting potential applications of "(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride" in understanding and enhancing the breakdown of lignin and related compounds for material science and biofuel production (Yokoyama, 2015).

特性

IUPAC Name |

(1R)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKOLBJBKBTSX-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride | |

CAS RN |

123982-91-2 |

Source

|

| Record name | Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123982-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

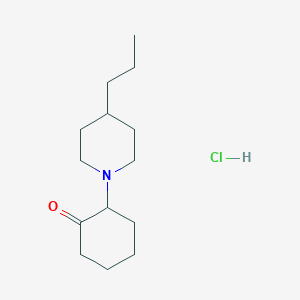

![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)

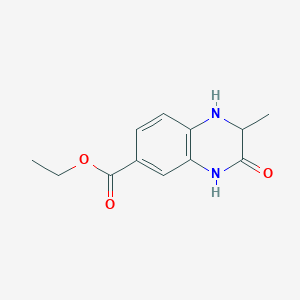

![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)

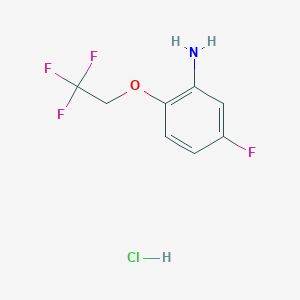

![1-{[3-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1377316.png)